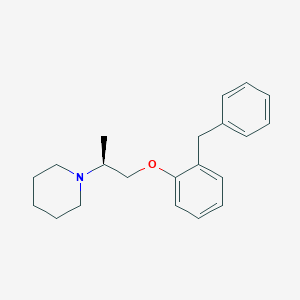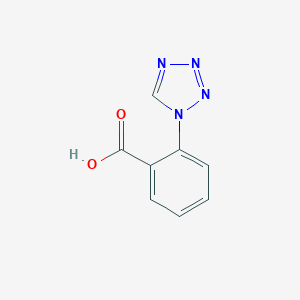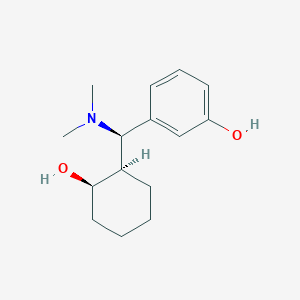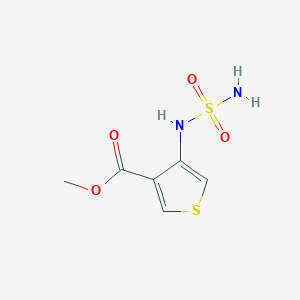
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate is a synthetic compound that is widely used in scientific research. It is a type of sulfonamide that has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate has been used in a variety of scientific research applications. It has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been used in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, it has been used in the development of new drugs and as a tool for studying biological processes.
Mécanisme D'action
The mechanism of action of methyl 4-(sulfamoylamino)thiophene-3-carboxylate involves the inhibition of enzymes that are essential for the growth and survival of microorganisms. Specifically, it inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folate, an important vitamin for the growth and replication of microorganisms.
Biochemical and Physiological Effects:
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate has a variety of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and parasites. It has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-(sulfamoylamino)thiophene-3-carboxylate in lab experiments is its broad spectrum of activity against microorganisms. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of methyl 4-(sulfamoylamino)thiophene-3-carboxylate in scientific research. One area of interest is the development of new drugs based on this compound. Another area of interest is the study of its anti-inflammatory and antioxidant properties, which may have applications in the treatment of a variety of diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Méthodes De Synthèse
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 3-carboxythiophene with methylamine and sulfuric acid, followed by the addition of sulfamide. Another method involves the reaction of 3-carboxythiophene with methylamine and chlorosulfonic acid, followed by the addition of sulfamide.
Propriétés
Numéro CAS |
123420-28-0 |
|---|---|
Nom du produit |
Methyl 4-(sulfamoylamino)thiophene-3-carboxylate |
Formule moléculaire |
C6H8N2O4S2 |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
methyl 4-(sulfamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C6H8N2O4S2/c1-12-6(9)4-2-13-3-5(4)8-14(7,10)11/h2-3,8H,1H3,(H2,7,10,11) |
Clé InChI |
IOYXBEDYGSFBAX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC=C1NS(=O)(=O)N |
SMILES canonique |
COC(=O)C1=CSC=C1NS(=O)(=O)N |
Synonymes |
3-Thiophenecarboxylicacid,4-[(aminosulfonyl)amino]-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



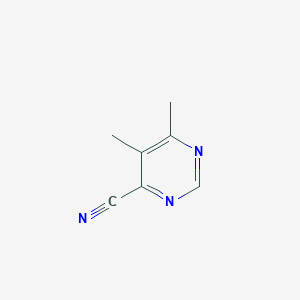
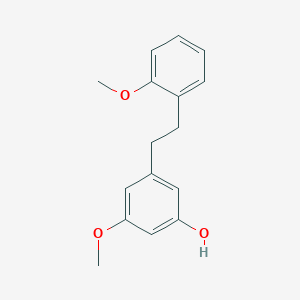
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
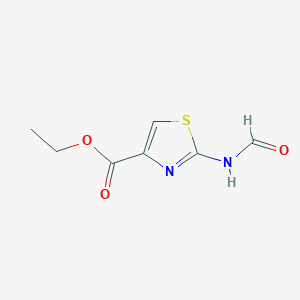
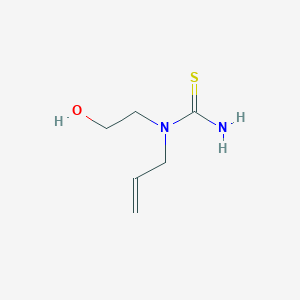
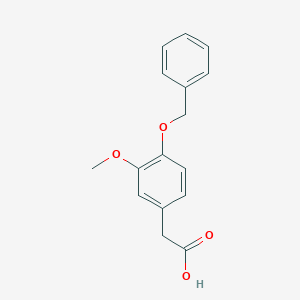
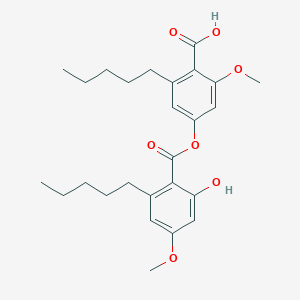
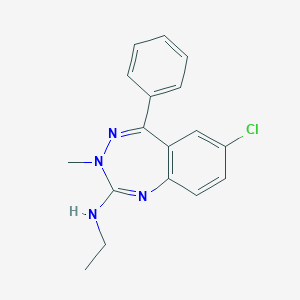
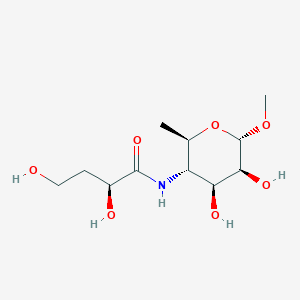
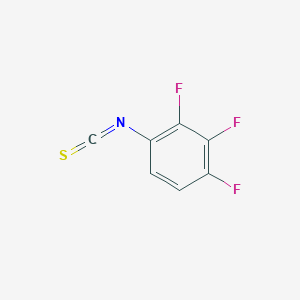
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
